REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:22])[CH:4]=[CH:5][CH:6]1[O:11][CH2:10][CH2:9][N:8](C(OCC2C=CC=CC=2)=O)[CH2:7]1>[Pd]>[NH:8]1[CH2:9][CH2:10][O:11][CH:6]([CH2:5][CH2:4][C:3]([O:2][CH3:1])=[O:22])[CH2:7]1
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
COC(C=CC1CN(CCO1)C(=O)OCC1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
0.65 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(OCC1)CCC(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.21 g | |
YIELD: PERCENTYIELD | 87% | |
YIELD: CALCULATEDPERCENTYIELD | 87.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |